molecular formula C9H8ClN3O2 B2813086 3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid CAS No. 1279219-56-5

3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid

Cat. No.: B2813086
CAS No.: 1279219-56-5
M. Wt: 225.63
InChI Key: NPSUMCMFTVOQPF-UHFFFAOYSA-N
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Description

3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid is a fused heterocyclic compound featuring a triazole ring fused to a pyridine core, with a chloro substituent at the 5-position and a propanoic acid group at the 3-position.

Properties

IUPAC Name

3-(5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c10-6-2-1-3-7-11-12-8(13(6)7)4-5-9(14)15/h1-3H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSUMCMFTVOQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C(=C1)Cl)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: In chemistry, 3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its triazole and pyridine rings make it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its pharmacological potential. It may serve as a lead compound for the development of new medications targeting various diseases.

Industry: The compound's unique chemical structure makes it useful in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism by which 3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would vary based on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolo-Pyridazine Derivatives

Triazolo-pyridazines, such as those described in (e.g., compounds 6–12, 24–27), share structural similarities but differ in their fused heterocyclic cores (pyridazine vs. pyridine). These compounds are notable as BRD4 bromodomain inhibitors . Key distinctions include:

  • Substituent Effects: While the target compound has a propanoic acid group, triazolo-pyridazines often feature sulfonamide, trifluoromethyl, or indole-ethylamine substituents. For example, compound 6 (N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine) includes a trifluoromethyl group and indole-ethylamine chain, enhancing lipophilicity and receptor binding .
  • Synthesis : The target compound’s synthesis route is unspecified, but triazolo-pyridazines in are synthesized via peptide coupling reagents (e.g., HATU) or reactions with isocyanates, suggesting divergent synthetic pathways .

Imidazo-Pyridine Carboxylic Acids

Imidazo-pyridine derivatives from (e.g., 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid ) share a pyridine backbone but replace the triazole ring with an imidazole. These compounds are used in medicinal chemistry for their bioisosteric properties. Key differences include:

  • Biological Activity : Imidazo-pyridines are often explored as kinase inhibitors, while triazolo-pyridines may target different pathways due to structural variations .

Triazolo-Pyrazine Derivatives

Patent compounds in (e.g., {3-[(1S,3R,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentylamino]-oxetan-3-yl}-acetonitrile) feature triazolo-pyrazine cores with complex substituents. These compounds highlight:

  • Substituent Diversity: Cyclopropane sulfonic acid and morpholine groups in these derivatives enhance solubility or target specificity, unlike the propanoic acid group in the target compound .
  • Therapeutic Potential: Such derivatives are often optimized for CNS penetration, suggesting divergent applications compared to the pyridine-based target .

Data Tables

Table 1. Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Key Substituents Biological Target Availability
3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid Triazolo-pyridine 5-Cl, 3-propanoic acid Unknown Discontinued
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (6) Triazolo-pyridazine 3-CF₃, indole-ethylamine BRD4 Available
5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid Imidazo-pyridine 5-Cl, 2-carboxylic acid Kinases Available
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propanoic acid Triazolo-pyridine 3-propanoic acid Unspecified Available

Biological Activity

3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by research findings and case studies.

  • Molecular Formula : C6H5ClN4
  • Molecular Weight : 168.58 g/mol
  • CAS Number : 66999-63-1

Synthesis

The synthesis of 3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid typically involves the reaction of 5-chloro-[1,2,4]triazolo[4,3-a]pyridine with appropriate carboxylic acid derivatives. The methodology often employs standard organic synthesis techniques including nucleophilic substitution and coupling reactions.

Antimicrobial Properties

Recent studies have highlighted the compound's selective activity against Chlamydia trachomatis, a significant pathogen responsible for sexually transmitted infections. Specifically, it has been shown that compounds derived from this scaffold can inhibit the growth of C. trachomatis without affecting host cell viability. This selectivity is crucial for developing targeted therapies for chlamydial infections .

The exact mechanism by which 3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid exerts its effects is still under investigation. However, initial findings suggest that it may disrupt the formation of infectious elementary bodies in Chlamydia, indicating a potential interference with the pathogen's lifecycle .

Cytotoxicity and Safety Profile

In vitro studies assessing cytotoxicity have shown that while the compound exhibits antimicrobial properties, it also demonstrates mild toxicity towards mammalian cell lines. Notably, it has been found to be non-mutagenic in Drosophila melanogaster assays, suggesting a favorable safety profile for further development .

Case Study 1: Antichlamydial Activity

A study focused on the structure-activity relationship (SAR) of various analogues of 3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid revealed that modifications to the triazole ring significantly enhance its antichlamydial activity. The most effective derivatives showed IC50 values comparable to existing treatments like spectinomycin .

Case Study 2: Broader Antimicrobial Spectrum

Another investigation evaluated the compound's efficacy against a range of Gram-positive and Gram-negative bacteria. Results indicated that while it was effective against certain strains, its primary activity remained focused on Chlamydia, reinforcing its potential as a selective therapeutic agent .

Data Summary Table

PropertyValue
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
CAS Number66999-63-1
Antichlamydial ActivitySelective for C. trachomatis
CytotoxicityMild towards mammalian cells
MutagenicityNon-mutagenic

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